molecular formula C13H19N3OS B5728604 N'~2~-[1-ISOPROPYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]-2-THIOPHENECARBOHYDRAZIDE

N'~2~-[1-ISOPROPYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]-2-THIOPHENECARBOHYDRAZIDE

Cat. No.: B5728604
M. Wt: 265.38 g/mol
InChI Key: YHVGXOGFWGPMRC-UHFFFAOYSA-N
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Description

N’~2~-[1-ISOPROPYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]-2-THIOPHENECARBOHYDRAZIDE is a complex organic compound with a unique structure that combines elements of pyridine, thiophene, and hydrazide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~2~-[1-ISOPROPYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]-2-THIOPHENECARBOHYDRAZIDE typically involves multiple steps, starting with the preparation of the pyridine and thiophene components. The key steps include:

    Formation of the Pyridine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Isopropyl Group: This step involves the alkylation of the pyridine ring using isopropyl halides in the presence of a base.

    Formation of the Thiophene Ring: This can be synthesized through the cyclization of suitable precursors, often involving sulfur-containing reagents.

    Coupling of Pyridine and Thiophene Rings: This step involves the formation of a hydrazide linkage between the two rings, typically using hydrazine derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’~2~-[1-ISOPROPYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]-2-THIOPHENECARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine or thiophene rings are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, acids, and bases for various substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N’~2~-[1-ISOPROPYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]-2-THIOPHENECARBOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N’~2~-[1-ISOPROPYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]-2-THIOPHENECARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~2~-[1-ISOPROPYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]-2-THIOPHENECARBOHYDRAZIDE is unique due to its specific combination of pyridine, thiophene, and hydrazide components, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(1-propan-2-ylpiperidin-4-ylidene)amino]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3OS/c1-10(2)16-7-5-11(6-8-16)14-15-13(17)12-4-3-9-18-12/h3-4,9-10H,5-8H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHVGXOGFWGPMRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(=NNC(=O)C2=CC=CS2)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49737211
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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